![molecular formula C12H20F3N3O2 B2401158 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea CAS No. 1796111-98-2](/img/structure/B2401158.png)
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to a diethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of 1-(2,2,2-trifluoroacetyl)piperidine.
Urea Formation: The next step involves the reaction of the piperidine intermediate with diethylamine and phosgene to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The piperidine ring provides structural rigidity, which is crucial for the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Shares the trifluoroacetyl group but lacks the diethylurea moiety.
Diethylurea: Contains the urea group but lacks the piperidine and trifluoroacetyl groups.
Uniqueness
1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is unique due to the combination of the trifluoroacetyl group, piperidine ring, and diethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
IUPAC Name |
1,1-diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3N3O2/c1-3-17(4-2)11(20)16-9-5-7-18(8-6-9)10(19)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUHRBGDFAEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCN(CC1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
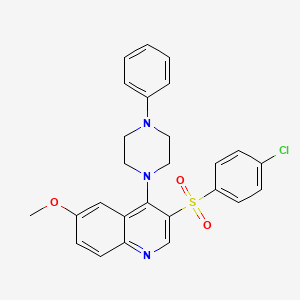
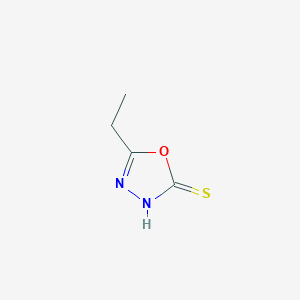
![2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2401080.png)
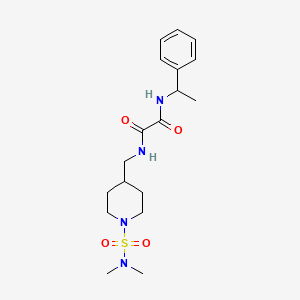
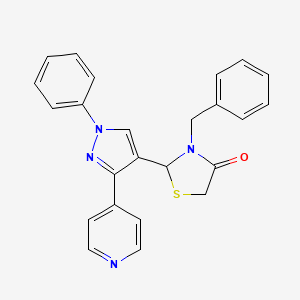

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid](/img/structure/B2401087.png)
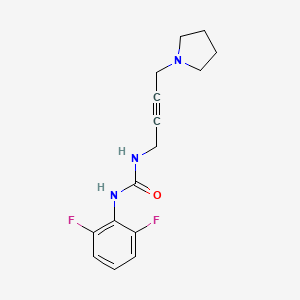
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)
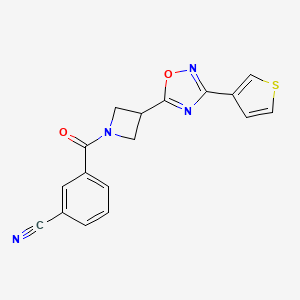

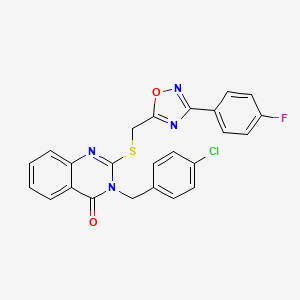

![1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2401098.png)
